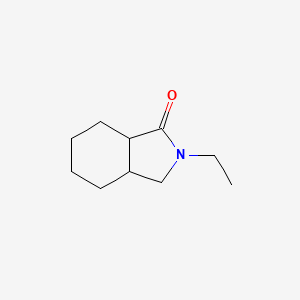![molecular formula C34H56O3S2 B13761836 (3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate CAS No. 56259-20-2](/img/structure/B13761836.png)
(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2’-[1,3]dithiolan]-3-yl acetate is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a spiro linkage, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of the spiro linkage, and the addition of the acetate group. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems and advanced purification methods, such as chromatography, would be essential to isolate the desired product from any side reactions or impurities.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Eigenschaften
CAS-Nummer |
56259-20-2 |
|---|---|
Molekularformel |
C34H56O3S2 |
Molekulargewicht |
576.9 g/mol |
IUPAC-Name |
[(3'S,5'R,8'R,9'S,10'S,13'R,14'S,17'R)-4',4',10',13',14'-pentamethyl-17'-[(2R)-6-methylheptan-2-yl]-11'-oxospiro[1,3-dithiolane-2,7'-2,3,5,6,8,9,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene]-3'-yl] acetate |
InChI |
InChI=1S/C34H56O3S2/c1-21(2)11-10-12-22(3)24-13-16-32(8)29-28(25(36)19-33(24,32)9)31(7)15-14-27(37-23(4)35)30(5,6)26(31)20-34(29)38-17-18-39-34/h21-22,24,26-29H,10-20H2,1-9H3/t22-,24-,26+,27+,28+,29-,31+,32+,33-/m1/s1 |
InChI-Schlüssel |
LPDXBLLOEUPHNO-HBXSWFQYSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@H]3[C@H]2C4(C[C@@H]5[C@@]3(CC[C@@H](C5(C)C)OC(=O)C)C)SCCS4)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2(C1(CC(=O)C3C2C4(CC5C3(CCC(C5(C)C)OC(=O)C)C)SCCS4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


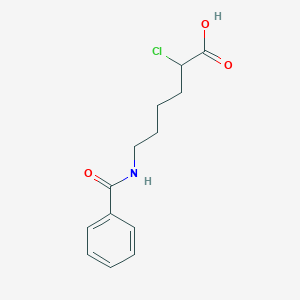
![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
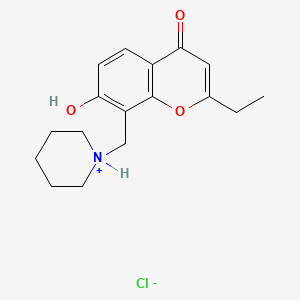
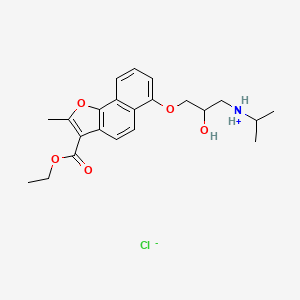
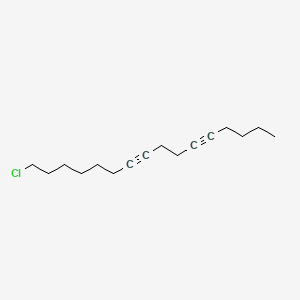
![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)
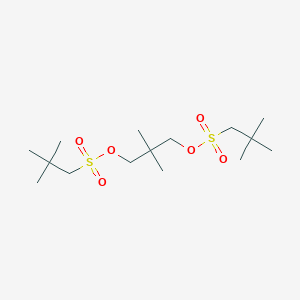
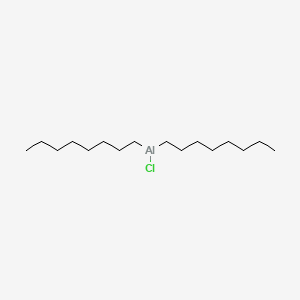

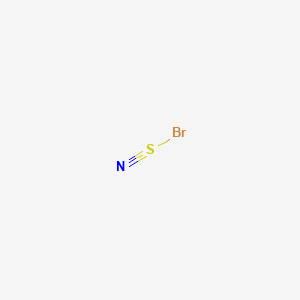
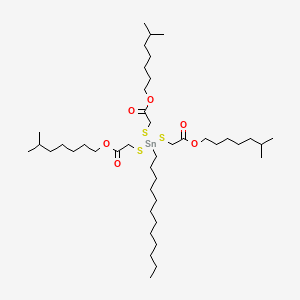

![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
